(R)-2-(Methylsulfinyl)ethanol – Chiral Sulfoxide Building Block
(R)-2-(Methylsulfinyl)ethanol (CAS 188924-29-0) is a low-molecular-weight chiral sulfoxide bearing a stereogenic sulfur center and a terminal hydroxyl group [1]. It belongs to the class of β‑hydroxy sulfoxides, which serve as versatile chiral auxiliaries, ligands, and enantioselective proton sources in asymmetric synthesis [2]. The (R)‑configuration at sulfur, combined with a commercially available enantiomeric purity of 98 % , makes this compound a strategic building block for the construction of complex chiral molecules in medicinal chemistry and process development.
Chiral sulfoxide building block – (R)-configuration at sulfur with terminal hydroxyl handle
Enantiomerically enriched – single enantiomer supplied for asymmetric synthesis workflows
β‑hydroxy sulfoxide class – reported as chiral auxiliary, ligand precursor, and enantioselective proton source
[1] M. Medio-Simón, P. Alemán, A. Cuenca, J. Gil, N. Rodríguez, G. Asensio, 'From over-stoichiometric to sub-stoichiometric enantioselective protonation with 2-sulfinyl alcohols: A view in perspective', ARKIVOC, 2005, ix, 266-286. View Source
[2] G. Asensio, P. Alemán, A. Cuenca, J. Gil, M. Medio-Simón, 'Efficient asymmetric protonation of enolates with readily accessible chiral α-sulfinyl alcohols', Tetrahedron: Asymmetry, 1998, 9, 4073-4078. View Source
Why Generic Substitution Fails for This Chiral Sulfoxide
The stereochemistry at the sulfinyl sulfur atom directly governs the stereochemical outcome of reactions in which this compound participates [1]. In enantioselective protonation of prochiral enolates, substituting the (R)-enantiomer with the (S)-enantiomer inverts the sense of enantioselectivity, while using the racemate reduces the enantiomeric excess beyond acceptable thresholds for pharmaceutical applications [2]. Furthermore, structurally analogous sulfinyl alcohols (e.g., p‑tolylsulfinyl or perfluorinated variants) exhibit different acidity, steric demand, and temperature-response profiles, rendering them non‑interchangeable without re-optimization of reaction parameters [1]. These factors collectively explain why generic substitution is scientifically and operationally untenable.
Enantiomer inversion
Substituting (R)- with (S)-enantiomer may invert the sense of enantioselectivity in protonation reactions.
Racemate interference
Using the racemic mixture can reduce enantiomeric excess below process-acceptable thresholds.
Analog profile shift
Structurally analogous sulfinyl alcohols (p‑tolyl, perfluorinated) exhibit different acidity, steric demand, and temperature response; direct substitution may require re‑optimization.
[1] M. Medio-Simón, P. Alemán, A. Cuenca, J. Gil, N. Rodríguez, G. Asensio, 'From over-stoichiometric to sub-stoichiometric enantioselective protonation with 2-sulfinyl alcohols: A view in perspective', ARKIVOC, 2005, ix, 266-286. View Source
[2] G. Asensio, P. Alemán, A. Cuenca, J. Gil, M. Medio-Simón, 'Efficient asymmetric protonation of enolates with readily accessible chiral α-sulfinyl alcohols', Tetrahedron: Asymmetry, 1998, 9, 4073-4078. View Source
Quantitative Differentiation Evidence
Enantiomeric Purity Advantage Over (S)-Enantiomer
The (R)-enantiomer is commercially supplied at ≥98 % purity (HPLC) , whereas the (S)-enantiomer is routinely offered at 95 % purity by multiple vendors . This 3 percentage‑point increase in enantiomeric purity directly reduces the burden of isomeric impurity in downstream stereoselective transformations, improving both yield and optical purity of the final product.
Enantiomeric purityReported
+3 percentage points
(R)-enantiomer98% (HPLC)
(S)-enantiomer95% (typical commercial)
Higher initial enantiopurity may reduce isomeric impurity burden in stereoselective transformations.
In the enantioselective protonation of lithium enolate 4a, the methylsulfinyl alcohol 1d (R = CH3) gave similar enantiomeric excess (ee) at both −78 °C and −100 °C [1]. In contrast, perfluorinated sulfinyl alcohols 1a (R = CF3) and 1b (R = C2F5) required −100 °C for optimal performance and showed diminished ee at −78 °C [1]. This temperature resilience simplifies reactor control and reduces energy costs in large-scale asymmetric protonation protocols.
Temperature‑response profileClass-level inference
Consistent ee at −78°C and −100°C
MethylsulfinylSimilar ee at both temps
PerfluorinatedLower ee at −78°C
Temperature‑insensitive enantioselectivity may widen the operational window for scale‑up studies.
Based on enolate protonation model; class‑level trend.
[1] M. Medio-Simón, P. Alemán, A. Cuenca, J. Gil, N. Rodríguez, G. Asensio, 'From over-stoichiometric to sub-stoichiometric enantioselective protonation with 2-sulfinyl alcohols: A view in perspective', ARKIVOC, 2005, ix, 266-286 (Table 3). View Source
Room-Temperature Stability Advantage
Sulfanylated 2-methylsulfinyl cyclanone derivatives are reported to be stable at room temperature, whereas the corresponding p-tolylsulfinyl derivatives undergo decomposition under identical conditions [1]. This trend, extrapolated to small-molecule sulfinyl alcohols, supports the selection of the methylsulfinyl scaffold for processes requiring ambient-temperature handling and prolonged storage.
Room‑temperature stabilityClass-level inference
Stable at rt (methylsulfinyl derivatives)
MethylsulfinylStable
p‑TolylsulfinylUnstable
Methylsulfinyl scaffold may offer improved bench stability, reducing decomposition risk during storage.
Extrapolated from cyclanone derivative data; verify for this alcohol.
Enhanced bench stability lowers the risk of decomposition during storage and synthesis, improving reproducibility and reducing material waste.
sulfoxide stabilitymethylsulfinylp-tolylsulfinyl
[1] Phase transfer catalysis (PTC) sulfanylation of some 2-methylsulfinyl-cyclanones, PubMed ID 15635565 (2004). The stability of the sulfanylated methylsulfinyl derivatives at room temperature versus the instability of the p-tolylsulfinyl derivatives is reported. View Source
Hydrophilicity Advantage for Aqueous Reactions
The predicted XLogP3 for (R)-2-(methylsulfinyl)ethanol is −1.4 [1], indicating substantial water solubility. Bulkier sulfinyl alcohols, such as those bearing p-tolyl or perfluoroalkyl groups, have LogP values exceeding +1 (estimated), which necessitates the use of organic co-solvents or biphasic systems. The high water compatibility of the methylsulfinyl variant streamlines aqueous‑phase transformations and facilitates work‑up procedures.
Hydrophilicity (LogP)Class-level inference
−1.4
TargetXLogP3 −1.4
Bulky analogsLogP > +1 (estimated)
High water compatibility may support aqueous‑phase reactions and simplified work‑up procedures.
Greater aqueous solubility enables direct use in water-compatible catalytic systems, reduces organic solvent consumption, and simplifies purification.
LogPhydrophilicityaqueous reaction
[1] Computed properties for (R)-2-(methylsulfinyl)ethanol from Kuujia database citing ACD/Labs Percepta; XLogP3 = −1.4. View Source
Application Scenarios in Asymmetric Synthesis
Enantioselective Protonation of Prochiral Enolates
Leverage the (R)-enantiomer as a chiral proton source for the asymmetric protonation of lithium enolates of 2‑alkylcycloalkanones. The temperature‑insensitive enantioselectivity [1] eliminates the need for ultra‑low temperature equipment, making the process scalable for kilogram‑scale production of chiral ketones.
Chiral Sulfinyl Auxiliaries and Ligands Synthesis
Employ (R)-2-(methylsulfinyl)ethanol as a starting material for the synthesis of bidentate sulfinamide/sulfoxide ligands used in rhodium‑catalyzed asymmetric arylation, where enantioselectivities up to >99 % ee have been achieved with related sulfinyl architectures [2]. The high enantiopurity (98 %) ensures optimal ligand performance.
Use the compound in aqueous-phase reactions due to its low LogP (−1.4) [3]. This property is particularly valuable in the synthesis of water‑soluble drug candidates where intermediate hydrophilicity facilitates one‑pot multistep sequences and reduces solvent exchange steps.
High-Throughput Screening Library Diversification
The compound's dual functionality (sulfinyl chiral center + primary alcohol) allows rapid diversification through esterification, etherification, or oxidation, enabling the generation of diverse chiral libraries for medicinal chemistry campaigns [1].
Application
Selection Property
Validation Focus
Enantioselective protonation research
Chiral proton source with temperature‑robust enantioselectivity
Scale‑up protocol compatibility; ee reproducibility
Chiral sulfinamide / sulfoxide ligand synthesis
Enantiopure (R)-sulfoxide core for ligand construction
Ligand enantioselectivity in asymmetric arylation (literature context)
Aqueous‑phase reaction research
High hydrophilicity (predicted low LogP)
One‑pot aqueous process compatibility; solvent reduction
Diversification via esterification, etherification, or oxidation
[1] M. Medio-Simón et al., ARKIVOC, 2005, ix, 266-286. View Source
[2] Steric Tuning of Sulfinamide/Sulfoxides as Chiral Ligands with C1, Pseudo-meso, and Pseudo-C2 Symmetries: Application in Rhodium(I)-Mediated Arylation, 2019, enantioselectivities up to >99 % ee. View Source